4-(2,4-Dimethylphenoxy)-3-fluoroaniline
Description
4-(2,4-Dimethylphenoxy)-3-fluoroaniline is a fluorinated aromatic amine with the molecular formula C₁₄H₁₄FNO and a molecular weight of 231.27 g/mol . Its CAS registry number is 946699-07-6, and it features a 2,4-dimethylphenoxy substituent attached to the 3-fluoroaniline backbone. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by the fluorine atom and methyl groups, which influence reactivity and biological activity.
Properties
IUPAC Name |
4-(2,4-dimethylphenoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(16)8-12(14)15/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVFQNUCSGZUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260003 | |
| Record name | 4-(2,4-Dimethylphenoxy)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937597-95-0 | |
| Record name | 4-(2,4-Dimethylphenoxy)-3-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Dimethylphenoxy)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenoxy)-3-fluoroaniline typically involves the reaction of 2,4-dimethylphenol with 3-fluoroaniline. One common method is the nucleophilic aromatic substitution reaction, where the phenol group is activated and then reacted with the aniline derivative under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-(2,4-Dimethylphenoxy)-3-fluoroaniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenoxy)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(2,4-Dimethylphenoxy)-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenoxy)-3-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Varied Phenoxy Substituents
The table below compares 4-(2,4-Dimethylphenoxy)-3-fluoroaniline with structurally related compounds, emphasizing substituent positions and molecular properties:
Key Observations:
- Steric Effects: The 2,4-dimethyl substitution creates a para-directing electronic effect while introducing steric hindrance at the ortho position.
- Electronic Effects : Methyl groups are electron-donating, which can stabilize the aniline moiety. Compounds lacking methyl groups (e.g., 3-Fluoro-4-(phenethyloxy)aniline) may exhibit reduced stability under acidic conditions .
Physicochemical Properties
While direct melting point data for 4-(2,4-Dimethylphenoxy)-3-fluoroaniline is unavailable, derivatives such as N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide exhibit melting points of 154–156°C, suggesting that the parent compound has moderate thermal stability .
Biological Activity
4-(2,4-Dimethylphenoxy)-3-fluoroaniline, a compound with the CAS number 937597-95-0, is of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorine atom and a dimethylphenoxy group attached to an aniline structure. Its unique chemical properties allow it to interact with various biological targets.
The biological activity of 4-(2,4-Dimethylphenoxy)-3-fluoroaniline is primarily attributed to its interaction with specific enzymes and receptors. Similar compounds have shown the ability to modulate signaling pathways involved in cell proliferation and apoptosis.
Target Interaction
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, influencing downstream signaling cascades.
Pharmacological Effects
Research indicates that 4-(2,4-Dimethylphenoxy)-3-fluoroaniline exhibits a range of pharmacological effects:
- Antimicrobial Activity : Similar derivatives have demonstrated antibacterial and antifungal properties. For instance, compounds with related structures showed moderate activity against Candida species with MIC values around 62.5 µg/mL .
- Cytotoxicity : Studies on related compounds indicate low cytotoxicity against normal cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
- Antibacterial and Antifungal Activity :
- Cytotoxic Evaluation :
Data Tables
| Biological Activity | Value/Observation |
|---|---|
| Minimum Inhibitory Concentration (MIC) | 62.5 µg/mL against C. albicans |
| Cytotoxicity (IC50) | >100 µM for normal cell lines |
| Antibacterial Activity | Moderate against various strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
